3-(1-Methyl-1H-1,2,4-triazol-5-YL)propan-1-OL
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Overview
Description
3-(1-Methyl-1H-1,2,4-triazol-5-YL)propan-1-OL is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring substituted with a methyl group and a propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-1,2,4-triazol-5-YL)propan-1-OL typically involves the reaction of 1-methyl-1H-1,2,4-triazole with an appropriate alkylating agent. One common method is the alkylation of 1-methyl-1H-1,2,4-triazole with 3-chloropropanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-1,2,4-triazol-5-YL)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of 3-(1-Methyl-1H-1,2,4-triazol-5-YL)propanoic acid.
Reduction: Formation of 3-(1-Methyl-1H-1,2,4-dihydrotriazol-5-YL)propan-1-OL.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-Methyl-1H-1,2,4-triazol-5-YL)propan-1-OL has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-1,2,4-triazol-5-YL)propan-1-OL is largely dependent on its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The triazole ring is known to interact with metal ions and proteins, which can influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-OL: Similar structure but with a different substitution pattern on the triazole ring.
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide: Contains an amino group instead of a hydroxyl group.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Contains a benzoic acid moiety instead of a propanol side chain.
Uniqueness
3-(1-Methyl-1H-1,2,4-triazol-5-YL)propan-1-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H11N3O |
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Molecular Weight |
141.17 g/mol |
IUPAC Name |
3-(2-methyl-1,2,4-triazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C6H11N3O/c1-9-6(3-2-4-10)7-5-8-9/h5,10H,2-4H2,1H3 |
InChI Key |
WQEZZHOQJXLHCB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)CCCO |
Origin of Product |
United States |
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